

Paxalisib combination versus monotherapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

Get Quote

Paxalisib Efficacy: Combination vs. Monotherapy

Cancer Type / Model	Combination Therapy	Key Efficacy Findings & Comparison to Monotherapy	Trial Phase / Context
Newly Diagnosed Glioblastoma (unmethylated MGMT) [1]	Monotherapy	Median OS: 15.54 months (vs. 11.89 months for standard of care); 3.8-month OS improvement.	Phase 2/3 (GBM AGILE)
Recurrent Glioblastoma [1]	Monotherapy	Median OS: 8.05 months (vs. 9.69 months for standard of care); no efficacy benefit shown.	Phase 2/3 (GBM AGILE)
Diffuse Intrinsic Pontine Glioma (DIPG) [2]	ONC201	Overcomes metabolic resistance to ONC201 monotherapy; powerful preclinical rationale for combination [2].	Preclinical / Phase II (NCT05009992)
Metastatic Triple-Negative Breast Cancer (TNBC) [3]	Pembrolizumab + Chemotherapy	>50% reduction in circulating tumor cells (CTCs) and	Phase 1b (Interim)

Cancer Type / Model	Combination Therapy	Key Efficacy Findings & Comparison to Monotherapy	Trial Phase / Context
		disruption of CTC clusters after one treatment cycle [3].	
HER2-Positive Breast Cancer [4]	Monotherapy (ex vivo)	Complete (100%) disruption of circulating tumor cell (CTC) clusters in patient blood samples [4].	Ex vivo study
Brain Metastases (PIK3CA-mutated) [5]	Radiotherapy	100% Overall Response Rate (ORR) (all evaluable patients showed complete or partial response); typical radiotherapy ORR is 20-45% [5].	Phase 1 (Interim)
Atypical Teratoid/Rhabdoid Tumor (AT/RT) [6]	Abemaciclib	Preclinical synergy: slowed tumor growth and significantly extended survival in mouse models; monotherapy led to recurrence [6].	Preclinical

Detailed Experimental Protocols

For your experimental design work, here are the methodologies from key studies:

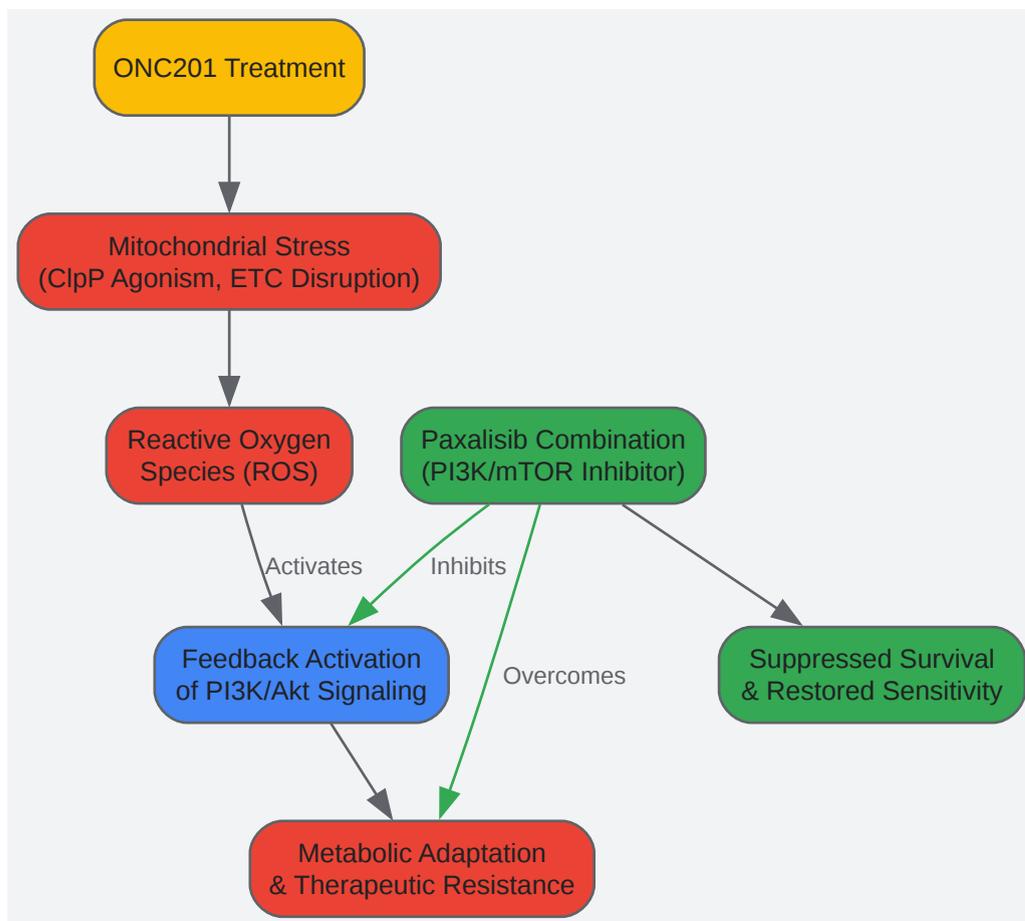
- **ONC201 & Paxalisib in DIPG (Preclinical) [2]:**
 - **Cellular Assays:** Used patient-derived DIPG neurosphere cultures. Sensitivity to ONC201 was determined via **resazurin cell proliferation assay** after 96-hour treatment. Apoptosis was measured using **Annexin V FITC/PI staining and flow cytometry**.
 - **Western Blotting:** Protein extracts from DIPG cells were analyzed using RIPA buffer, quantified by BCA assay, to investigate protein expression changes.
- **Paxalisib in Breast Cancer (Clinical/Ex Vivo) [4] [3]:**
 - **CTC Analysis (Phase 1b TNBC Trial):** Blood samples from patients with metastatic TNBC were profiled. Circulating tumor cells (CTCs) and CTC clusters were quantified and analyzed

for phenotypic changes (e.g., reduction in mesenchymal phenotype) after treatment with the **paxalisib** combination [3].

- **Ex Vivo Disruption Study (HER2+ mBC)**: Blood samples from patients with Stage IV HER2-positive metastatic breast cancer were treated with **paxalisib** monotherapy ex vivo. The effect was assessed through **immunofluorescence analyses** to evaluate the disruption of CTCs and CTC clusters [4].
- **Paxalisib & Radiotherapy in Brain Metastases (Phase I) [5]**:
 - **Trial Design**: A single-arm study enrolled patients with brain metastases from any primary tumor possessing PI3K pathway mutations.
 - **Treatment Protocol**: **Paxalisib** was administered orally at a daily dose of 45 mg (the established MTD) in combination with whole-brain radiotherapy.
 - **Efficacy Assessment**: The **overall response rate (ORR)** was determined by evaluating complete and partial responses in patients, using published radiotherapy studies as a historical control.

Mechanism of Action & Combination Rationale

The following diagram illustrates the key resistance mechanism and combination rationale identified in DIPG, which underpins the strategy of combining **paxalisib** with other agents.



[Click to download full resolution via product page](#)

The combination of **paxalisib** with other agents is grounded in strong mechanistic rationale [2] [7] [8]:

- **Overcoming Feedback Loops:** In DIPG, ONC201 induces mitochondrial stress and ROS, which feedback to activate pro-survival PI3K/Akt signaling, leading to monotherapy resistance. **Paxalisib** blocks this escape route [2].
- **Synergistic Cell Cycle Arrest:** In AT/RT, **paxalisib** (disrupting PI3K/mTOR) and abemaciclib (inhibiting CDK4/6) synergistically inhibit phosphorylation of RB, inducing more potent cell cycle arrest than either agent alone [6].
- **Immunomodulation & Metastasis Suppression:** In breast cancer models, **paxalisib** downregulates cancer stemness markers and promotes a mesenchymal-to-epithelial transition, potentially making tumor cells less invasive and more visible to the immune system, thereby enhancing the effect of immunotherapies like pembrolizumab [3].

Interpretation Guide for Researchers

- **Glioblastoma Data:** The stark efficacy contrast between newly diagnosed and recurrent glioblastoma highlights the importance of treatment timing and prior therapy in trial design [1].
- **CTC Endpoints:** Reductions in CTCs and cluster disruption are emerging as strong pharmacodynamic biomarkers for early efficacy signals in breast cancer trials [4] [3].
- **Brain Penetration Key: Paxalisib's** activity in CNS malignancies (GBM, DIPG, AT/RT, brain mets) is largely attributable to its design as a brain-penetrant molecule, a critical factor for CNS drug development [2] [6] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Paxalisib Continues to Provide Survival Benefit Over SOC ... [onclive.com]
2. ONC201 in Combination with Paxalisib for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
3. Phase 1b Data Suggest Paxalisib Combo May Suppress ... [targetedonc.com]
4. Kazia Therapeutics Reports Complete Ex Vivo Disruption ... [prnewswire.com]
5. Paxalisib Plus Radiotherapy Reveals Promising ORR in ... [targetedonc.com]
6. Paxalisib/Abemaciclib Combination Therapy to Treat AT/RT [alexlemonade.org]
7. Targeting PI3K Signaling in Combination Cancer Therapy [sciencedirect.com]
8. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Paxalisib combination versus monotherapy efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-combination-versus-monotherapy-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com